molecular formula C24H25FN4O3 B2759276 phenyl 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1396683-20-7

phenyl 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2759276
CAS No.: 1396683-20-7
M. Wt: 436.487
InChI Key: SOLXKUCRJQPHTE-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Mycobacterium Tuberculosis

A study focused on thiazole-aminopiperidine hybrid analogues, including compounds with similar structural features, demonstrated promising activity against Mycobacterium tuberculosis. These compounds showed significant inhibition of the bacterial DNA gyrase enzyme, highlighting their potential as novel antituberculosis agents. Notably, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a particularly effective compound, exhibiting strong inhibition without cytotoxicity at relevant concentrations (V. U. Jeankumar et al., 2013).

Cancer Research

Research on aurora kinase inhibitors, including structurally related compounds, revealed their potential in cancer treatment. These inhibitors target Aurora A kinase, a critical enzyme in cell division, suggesting their use in managing various cancers by halting the proliferation of cancer cells. This highlights the importance of such compounds in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Antitumor Activity

Another study on pyrimidinyl pyrazole derivatives, including those structurally akin to the query compound, showed potent antitumor activities. These compounds were evaluated in vitro and in vivo against several tumor cell lines, demonstrating significant cytotoxicity and potential as anticancer agents. Specifically, derivatives with fluorophenyl groups were notable for their efficacy, indicating the value of fluorine substitution in medicinal chemistry (H. Naito et al., 2005).

Novel Mycobacterium Tuberculosis Pantothenate Synthetase Inhibitors

Compounds including 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This study underscores the potential of such compounds in developing new therapeutic agents against tuberculosis, with one compound showing significant activity and non-cytotoxicity at 50 μM (Ganesh Samala et al., 2013).

Synthesis and Antiviral Activity

Research into the synthesis and antiviral activity of novel pyrazolopyridine derivatives, which share some structural features with the compound , has shown promising results against various viruses. These compounds highlight the potential for developing new antiviral agents based on the pyrazolopyridine scaffold, with certain derivatives exhibiting significant activity against Herpes simplex virus type 1, Mayaro virus, and Vesicular stomatitis virus (A. Bernardino et al., 2007).

Properties

IUPAC Name

phenyl 4-[[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-28-22(15-21(27-28)18-7-9-19(25)10-8-18)23(30)26-16-17-11-13-29(14-12-17)24(31)32-20-5-3-2-4-6-20/h2-10,15,17H,11-14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLXKUCRJQPHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.